Centpropazine
Overview
Description
Centpropazine is a small molecule drug known for its antidepressant properties. It functions primarily as a serotonin reuptake inhibitor, which means it increases the levels of serotonin in the brain by preventing its reabsorption into neurons . This compound has been studied for its potential to treat major depressive disorders and has shown minimal anticholinergic effects in preclinical models .
Preparation Methods
The synthesis of centpropazine involves several steps, starting with the preparation of the core structure, which includes a phenylpiperazine moiety. The synthetic route typically involves the following steps:
Formation of the phenylpiperazine core: This is achieved through the reaction of phenylpiperazine with appropriate alkylating agents.
Attachment of the propoxy group: The phenylpiperazine core is then reacted with a propoxy group under controlled conditions to form the final compound.
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Centpropazine undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Common reagents used in these reactions include nicotinamide adenine dinucleotide phosphate (NADPH) for reduction and various oxidizing agents for oxidation . The major products formed from these reactions are typically hydroxylated or reduced metabolites .
Scientific Research Applications
Centpropazine has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying serotonin reuptake inhibitors and their interactions with other molecules.
Mechanism of Action
Centpropazine exerts its effects by inhibiting the reuptake of serotonin in the brain. This leads to increased levels of serotonin in the synaptic cleft, which enhances mood and alleviates symptoms of depression . The molecular targets of this compound include serotonin transporters, which are responsible for the reabsorption of serotonin into neurons . By blocking these transporters, this compound increases the availability of serotonin, thereby exerting its antidepressant effects .
Comparison with Similar Compounds
Centpropazine is often compared to other serotonin reuptake inhibitors like imipramine and selective serotonin reuptake inhibitors (SSRIs). Some similar compounds include:
Imipramine: An older tricyclic antidepressant with more pronounced anticholinergic effects.
Fluoxetine: A well-known SSRI with a similar mechanism of action but different side effect profile.
Sertraline: Another SSRI that is widely used for treating depression and anxiety disorders.
What sets this compound apart is its minimal anticholinergic effects and its unique pharmacological profile, which makes it a promising candidate for further research and development .
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-2-22(26)18-8-10-21(11-9-18)27-17-20(25)16-23-12-14-24(15-13-23)19-6-4-3-5-7-19/h3-11,20,25H,2,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPXSRTZFYHSFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919825 | |
Record name | 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34675-77-9, 91315-34-3 | |
Record name | Centropazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Centpropazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091315343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CENTPROPAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5YPG9LA47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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